molecular formula C17H14N2O2S B5826651 4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline

4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline

Cat. No.: B5826651
M. Wt: 310.4 g/mol
InChI Key: YWVOFOZCIIPEPA-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline is a heterocyclic aromatic compound that contains a quinoline core structure

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many quinoline derivatives exhibit biological activity, and their mechanisms of action often involve interactions with enzymes or other proteins .

Safety and Hazards

As with any chemical compound, handling “4-methyl-2-[(4-nitrobenzyl)thio]quinoline” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of quinoline derivatives is a vibrant field due to their diverse biological activities. Future research on “4-methyl-2-[(4-nitrobenzyl)thio]quinoline” could explore its potential biological activities and develop new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline typically involves the reaction of 4-nitrobenzyl chloride with 4-methylquinoline-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 4-Methyl-2-[(4-aminophenyl)methylsulfanyl]quinoline.

    Substitution: Various substituted quinoline derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline-2-thiol: A precursor in the synthesis of 4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline.

    4-Nitrobenzyl Chloride: Another precursor used in the synthesis.

    2-[(4-Nitrophenyl)methylsulfanyl]quinoline: A similar compound lacking the methyl group on the quinoline ring.

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-10-17(18-16-5-3-2-4-15(12)16)22-11-13-6-8-14(9-7-13)19(20)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVOFOZCIIPEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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